

# Application Notes: Antitubercular agent-22 for High-Throughput Screening

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## Compound of Interest

Compound Name: Antitubercular agent-22

Cat. No.: B15143065

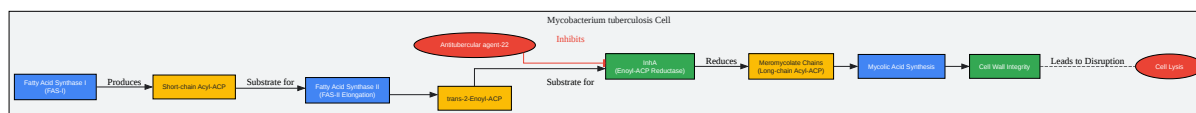
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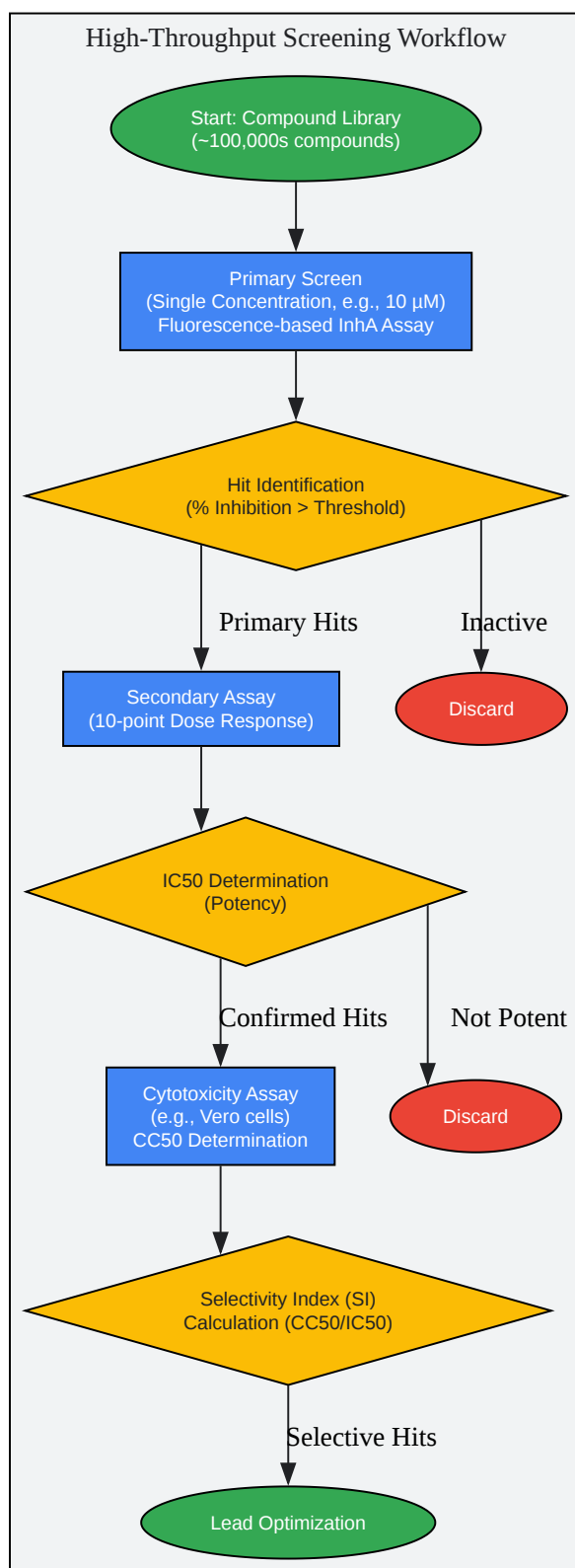
## Introduction

Tuberculosis (TB), caused by *Mycobacterium tuberculosis* (Mtb), remains a significant global health threat, necessitating the discovery of novel therapeutics. A validated and crucial target for anti-TB drug development is the enoyl-acyl carrier protein reductase (InhA).<sup>[1][2][3]</sup> InhA is a key enzyme in the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the primary components of the mycobacterial cell wall.<sup>[1][4][5]</sup> Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.<sup>[3]</sup> "**Antitubercular agent-22**" is a potent, direct inhibitor of InhA, making it an ideal tool for high-throughput screening (HTS) campaigns aimed at identifying new anti-TB agents. Unlike the frontline drug isoniazid, which requires activation by the catalase-peroxidase KatG, **Antitubercular agent-22** does not require metabolic activation, rendering it effective against isoniazid-resistant Mtb strains with KatG mutations.<sup>[1][2][3]</sup>

## Mechanism of Action

**Antitubercular agent-22** acts as a direct, non-covalent inhibitor of the InhA enzyme. It binds to the active site of InhA in a manner dependent on the presence of the NADH cofactor.<sup>[1]</sup> This binding event blocks the enoyl-substrate binding pocket, preventing the reduction of long-chain trans-2-enoyl-ACP, a critical step in mycolic acid elongation.<sup>[1][2]</sup> The disruption of this pathway inhibits the formation of the protective mycolic acid layer, compromising the structural integrity of the bacterial cell wall and leading to cell lysis.





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